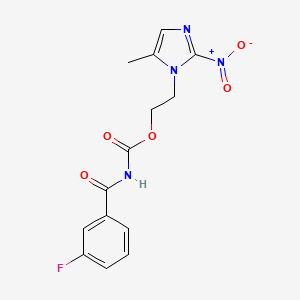![molecular formula C17H20N4O2 B6081589 1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone](/img/structure/B6081589.png)
1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone, also known as MPTPE, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the study of neurological disorders.
作用機序
1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone works by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can increase the levels of dopamine in the brain, improve cognitive function and memory, and prevent the death of dopaminergic neurons. This compound has also been shown to reduce inflammation in the brain and protect against oxidative stress.
実験室実験の利点と制限
1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have neuroprotective effects in animal models. However, there are also limitations to its use. This compound has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, this compound may have different effects in different animal models, making it difficult to generalize its effects.
将来の方向性
There are many future directions for research on 1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone. One area of focus could be on its potential use in the treatment of Parkinson's disease and other neurological disorders. Researchers could also investigate the long-term effects of this compound and its potential side effects. Additionally, there is potential for the development of new derivatives of this compound that could have even greater neuroprotective effects.
合成法
1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 5-(4-methoxyphenyl)-1,2,4-triazin-3-one, which is then reacted with piperidine and acetic anhydride to form this compound. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}ethanone has been shown to have potential applications in the study of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to have neuroprotective effects and can prevent the death of dopaminergic neurons in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-[1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)14-4-3-9-21(11-14)17-19-16(10-18-20-17)13-5-7-15(23-2)8-6-13/h5-8,10,14H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVWPMSAGZKWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]piperazine](/img/structure/B6081514.png)
![3-(diphenylmethyl)-5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B6081515.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6081520.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B6081527.png)
![methyl 4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6081539.png)
![(1S*,4S*)-2-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6081547.png)
![N-cyclopentyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6081566.png)
![methyl 5-[(ethoxyamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6081571.png)
![1,3-bis[2-(diethylamino)ethyl]-5,5-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione dihydrochloride](/img/structure/B6081573.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6081581.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-5-(4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6081608.png)
